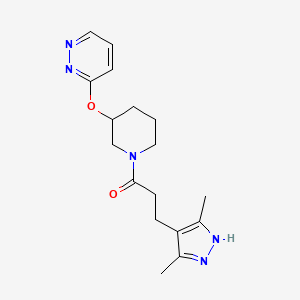

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-12-15(13(2)20-19-12)7-8-17(23)22-10-4-5-14(11-22)24-16-6-3-9-18-21-16/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSCCOXUFICKRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a novel heterocyclic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including its potential as an antioxidant, anti-inflammatory, and anticancer agent, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of approximately 320.41 g/mol. The structure features a pyrazole ring and a piperidine moiety linked through a propanone group, which contributes to its biological activity.

Antioxidant Activity

Research has indicated that pyrazole derivatives possess notable antioxidant properties. A study utilizing the DPPH scavenging assay demonstrated that compounds with similar structures exhibit varying degrees of antioxidant activity. For instance, one derivative showed an IC50 value of 4.67 μg/mL, indicating strong scavenging potential against free radicals . The antioxidant capacity of the compound may be attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in several studies. Compounds containing pyrazole rings have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These findings suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Anticancer Activity

The cytotoxic effects of pyrazole derivatives have also been investigated in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values less than 10 μM against human leukemia and melanoma cell lines . This suggests a promising potential for developing new anticancer therapies based on this scaffold.

Case Studies and Research Findings

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Study 1 | Pyrazole Derivative | Antioxidant | 4.67 μg/mL |

| Study 2 | Similar Pyrazole | Anti-inflammatory (COX inhibition) | Not specified |

| Study 3 | Pyrazole Analog | Anticancer (Leukemia cells) | <10 μM |

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in oxidative stress and cancer pathways. These studies indicate favorable binding affinities, suggesting that the compound may effectively inhibit target enzymes or receptors critical for disease progression .

Comparison with Similar Compounds

3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one ()

- Structure : Propan-1-one links a 3,5-dimethylpyrazole to a 3-chloroaniline group.

- Key Differences :

- Replaces pyridazin-3-yloxy-piperidine with a chloro-aniline.

- Lacks the piperidine scaffold, reducing conformational rigidity.

- Implications: The absence of pyridazine may limit interactions with enzymes requiring heterocyclic oxygen for binding.

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one ()

- Structure : Isoxazole replaces pyrazole; pyridin-2-yloxy substitutes pyridazine.

- Molecular Formula : C₁₉H₂₅N₃O₃ (343.4 g/mol).

- Key Differences :

- Isoxazole’s oxygen at position 2 (vs. pyrazole’s nitrogen) alters electronic properties.

- Pyridine vs. pyridazine reduces nitrogen content and hydrogen-bonding capacity.

- Implications : Lower molecular weight and altered heterocycle may improve solubility but reduce target specificity .

(R)-5-(3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one ()

- Structure: Pyrrolidine replaces piperidine; trifluoromethyl-pyridazinone is present.

- Key Differences :

- Trifluoromethyl enhances lipophilicity and metabolic resistance.

- Pyrrolidine’s smaller ring size increases steric strain.

- Implications : The CF₃ group may improve blood-brain barrier penetration but risks off-target effects .

Structural and Functional Analysis

Table 1: Comparative Properties

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves coupling pyrazole and piperidinyl intermediates. For example:

- Pyrazole-piperidine coupling : Reflux intermediates in ethanol or DMF/EtOH mixtures (1:1) for 2–4 hours to promote nucleophilic substitution or condensation reactions .

- Critical parameters : Temperature control (reflux at ~80°C), stoichiometric ratios (1:1 molar ratio of pyrazole to piperidinyl precursor), and solvent polarity (polar aprotic solvents enhance reaction efficiency). Post-reaction purification via recrystallization or column chromatography is essential to isolate the ketone product. Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC.

Q. How should researchers characterize the structural conformation of this compound to confirm regiochemistry?

Methodological Answer:

- X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry (e.g., piperidinyl oxygen orientation) .

- NMR spectroscopy : 1H NMR identifies proton environments (e.g., pyrazole CH3 groups at δ 2.1–2.3 ppm; piperidinyl protons at δ 3.5–4.0 ppm). 13C NMR confirms carbonyl (C=O) at ~200 ppm .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C19H24N4O2 requires m/z 356.42).

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be systematically addressed?

Methodological Answer:

- Controlled replication : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) and cell lines (e.g., HEK293 vs. HeLa).

- Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability or dose-response inconsistencies. Cross-reference with structurally similar compounds (e.g., pyridazine derivatives in ) to identify structure-activity trends .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without structural modification?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility while maintaining stability.

- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for sustained release. Characterize using dynamic light scattering (DLS) for particle size (<200 nm) and zeta potential (−10 to −30 mV).

- pH adjustment : Test solubility in phosphate-buffered saline (PBS) at pH 6.5–7.5, as pyridazine’s basicity may influence ionization .

Q. How can computational modeling predict metabolic stability of the piperidinyl-pyridazine moiety?

Methodological Answer:

- In silico tools : Use Schrödinger’s QikProp or ADMET Predictor to estimate metabolic liabilities (e.g., cytochrome P450 interactions).

- Docking studies : Model interactions with CYP3A4/2D6 enzymes to identify vulnerable sites (e.g., pyridazine oxygen as a potential oxidation hotspot). Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

- Stress testing : Expose the compound to HCl (0.1 M, 37°C) and monitor degradation via LC-MS.

- Structural analogs : Compare with ’s iodinated pyrazole derivative, where halogenation increases stability. If degradation occurs at the ketone group, consider steric shielding via methyl substituents .

- Kinetic analysis : Calculate half-life (t1/2) under varying pH conditions to establish stability profiles.

Experimental Design Considerations

Q. What in vivo experimental designs are appropriate for evaluating neuropharmacological potential?

Methodological Answer:

- Rodent models : Use Morris water maze or elevated plus maze for cognitive effects. Dose ranges (10–50 mg/kg, i.p.) based on prior pyridazine studies .

- Control groups : Include vehicle (DMSO/saline) and positive controls (e.g., donepezil for acetylcholinesterase inhibition).

- Tissue distribution : Quantify compound levels in brain homogenates via LC-MS/MS to confirm blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.